N-Boc-2-methylbenzyl-glycine
Description
N-Boc-2-methylbenzyl-glycine is a protected glycine derivative featuring a tert-butoxycarbonyl (Boc) group and a 2-methylbenzyl substituent. Its molecular formula is C₁₅H₂₁NO₄, with a molecular weight of 279.33 g/mol and a CAS number of 1181717-15-6 . This compound is widely used in pharmaceutical research as a building block for peptide-based drugs and enzyme inhibitors.
Properties
IUPAC Name |
2-[(2-methylphenyl)methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-11-7-5-6-8-12(11)9-16(10-13(17)18)14(19)20-15(2,3)4/h5-8H,9-10H2,1-4H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAIWZBYMPIUHHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN(CC(=O)O)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Boc Protection of N-2-Methylbenzyl-Glycine
The patent CN104276964A describes a Boc-protection method for glycine derivatives using (Boc)₂O under alkaline conditions. For secondary amines, similar protocols can be adapted by increasing reaction times or employing catalysts like 4-dimethylaminopyridine (DMAP). For example:
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Dissolve N-2-methylbenzyl-glycine in a mixture of dioxane and aqueous sodium bicarbonate.
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Add (Boc)₂O in batches at 0–5°C to minimize side reactions.
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Stir for 12–24 hours at room temperature to ensure complete protection.
Yields for secondary amine Boc protection typically range from 70–85%, depending on steric hindrance.
Alkylation of Glycine to Introduce the 2-Methylbenzyl Group
Introducing the 2-methylbenzyl moiety to glycine precedes Boc protection. Alkylation methods vary based on the nucleophilicity of the amino group and the electrophilic reagent.
Reductive Amination
A two-step process involving:
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Formation of the Schiff base : React glycine with 2-methylbenzaldehyde in methanol under reflux.
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Reduction : Use sodium cyanoborohydride (NaBH₃CN) to reduce the imine to the secondary amine.
This method avoids harsh alkylation conditions but requires careful pH control (pH 6–7) to prevent over-reduction.
Direct Alkylation with 2-Methylbenzyl Bromide
Adapting protocols from ACS BioConjugate Chemistry, glycine can be alkylated using a strong base:
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Suspend glycine in anhydrous DMF with sodium hydride (NaH).
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Add 2-methylbenzyl bromide dropwise at 0°C.
Key Data :
Alternative Synthetic Routes via Catalytic C–H Functionalization
Recent advances in C–H activation offer novel pathways for constructing N-Boc-2-methylbenzyl-glycine.
Rhodium-Catalyzed Nitrene Insertion
As reported in the European Journal of Organic Chemistry, linear carboxylic acids can be converted to N-Boc-protected α-amino acids via a nitrene insertion reaction:
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Sulfonamide Formation : React 2-methylbenzylacetic acid with nosyl azide.
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Rh-Catalyzed Insertion : Use Rh₂(esp)₂ (1 mol%) to catalyze nitrene insertion into the α-C–H bond.
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Boc Protection : Treat the resulting amino acid with (Boc)₂O.
Advantages :
Comparative Analysis of Synthetic Methods
The table below evaluates the efficiency, scalability, and practicality of each approach:
| Method | Yield Range | Scalability | Key Challenges | Source |
|---|---|---|---|---|
| Direct Alkylation | 65–78% | High | Requires anhydrous conditions | |
| Reductive Amination | 60–70% | Moderate | pH sensitivity | |
| Nitrene Insertion | 75–85% | Low | Catalyst cost |
Purification and Characterization
Post-synthetic purification is critical due to the compound’s pharmaceutical relevance:
Chemical Reactions Analysis
Deprotection Reactions
The Boc group is typically removed under acidic or thermal conditions:
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Acidolysis : Trifluoroacetic acid (TFA) or HCl in dioxane cleaves the Boc group, yielding the free amine (2-methylbenzyl-glycine) .
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Thermal Deprotection : Continuous flow systems at 300°C selectively remove the Boc group without acid catalysts .
Example Conditions :
| Substrate | Conditions | Yield (%) | Source |
|---|---|---|---|
| N-Boc-alanine | TFA (95% in CH₂Cl₂) | >90 | |
| N-Boc-glycine derivatives | Thermal (300°C, flow) | ≥90 |
Functional Group Transformations
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Esterification/Saponification : Methyl or benzyl esters of N-Boc-glycine derivatives are hydrolyzed to carboxylic acids using trimethyltin hydroxide or LiOH .
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Amidation : Reaction with Grignard reagents (e.g., RMgX) via in situ isocyanate intermediates generates amides (e.g., RCONHR') .
Reaction Scope :
| Reaction Type | Substrate | Product | Yield (%) | Source |
|---|---|---|---|---|
| Amidation | N-Boc-glycine derivatives | Aryl/Aliphatic amides | 85–90 | |
| Ester hydrolysis | Methyl ester of N-Boc-glycine | Carboxylic acid | >80 |
Stability and Compatibility
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Thermal Stability : Boc groups remain intact under standard peptide synthesis conditions (<50°C) but degrade at 300°C in flow systems .
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Chemical Compatibility : Resistant to common reagents in SPPS (e.g., piperidine for Fmoc removal) but labile to TFA .
Challenges and Limitations
Scientific Research Applications
Medicinal Chemistry Applications
Analgesic Development
N-Boc-2-methylbenzyl-glycine has been investigated for its potential as an analgesic agent. Research indicates that certain N-acyl amino acids, including derivatives like this compound, can selectively inhibit glycine transporters (GlyT1 and GlyT2). This inhibition leads to increased glycine levels at inhibitory synapses, which can alleviate pain without the severe side effects associated with traditional analgesics. In rodent models of neuropathic pain, compounds derived from this class have shown significant efficacy in reducing mechanical allodynia and thermal hyperalgesia .
Antibacterial Activity
Studies have highlighted the antibacterial properties of glycine derivatives, including this compound. Research has demonstrated that these compounds exhibit notable activity against various bacterial strains, suggesting their potential use in developing new antibiotics .
Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS)
this compound serves as a valuable building block in solid-phase peptide synthesis. Its Boc protection allows for selective deprotection during peptide assembly, facilitating the incorporation of this amino acid into larger peptide chains. The use of N-Boc protection enhances the stability of intermediates during synthesis, making it easier to manipulate complex sequences .
Novel Synthetic Protocols
Recent advancements in synthetic methodologies have enabled the incorporation of bulky thioester groups alongside N-Boc-protected amino acids like 2-methylbenzyl-glycine. These methods enhance the efficiency of native chemical ligation (NCL), allowing for the synthesis of larger and more complex peptides without the need for thiol additives .
Organic Synthesis
Versatile Building Block
In organic synthesis, this compound is utilized as a versatile building block for creating various compounds. Its structure allows for modifications that can lead to diverse chemical entities, including pharmaceuticals and agrochemicals. The compound's reactivity can be tailored through different protective group strategies, enhancing its utility in synthetic pathways .
Case Studies
Mechanism of Action
The mechanism of action of N-Boc-2-methylbenzyl-glycine primarily involves its role as a protecting group. The Boc group stabilizes the amino group, preventing unwanted reactions during synthesis. The Boc group can be removed under mild acidic conditions, releasing the free amino group for further reactions .
Comparison with Similar Compounds
Steric Effects
- The 2-methylbenzyl group in this compound provides significant steric hindrance compared to simpler derivatives like N-Boc-glycine . This bulkiness can slow reaction rates in peptide coupling but enhances regioselectivity in multi-step syntheses.
- In contrast, N-Boc-N-cyclopentylglycine (C₁₅H₂₈N₂O₆) introduces a flexible aliphatic cyclic group, balancing steric effects with conformational flexibility for peptide folding .
Solubility and Polarity
- N-Boc-glycine (C₇H₁₃NO₄) exhibits higher solubility in polar solvents (e.g., DMF, DMSO) due to its compact structure, whereas the aromatic 2-methylbenzyl group in this compound reduces polarity, favoring solubility in organic solvents like dichloromethane .
- N-Boc-N-(2-methoxyethyl)-glycine (C₁₀H₁₉NO₅) leverages its methoxyethyl substituent to improve aqueous solubility, making it suitable for bioconjugation in hydrophilic environments .
Deprotection Kinetics
- The Boc group in all derivatives is cleaved under acidic conditions (e.g., trifluoroacetic acid). However, electron-donating substituents like the 2-methylbenzyl group may slightly stabilize the carbamate, requiring prolonged acid exposure compared to unsubstituted N-Boc-glycine .
Biological Activity
N-Boc-2-methylbenzyl-glycine is a compound that has garnered interest in various fields of biological research due to its potential pharmacological applications. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Synthesis and Structural Characteristics
This compound is synthesized through standard peptide coupling techniques, often involving the protection of the amino group with a tert-butyloxycarbonyl (Boc) group. The Boc group serves as a protective moiety that facilitates the synthesis of complex structures while maintaining stability during reactions. The synthesis typically employs reagents such as HATU for coupling and can be performed in both solution and solid-phase environments .
Biological Activity Overview
The biological activity of this compound has been investigated in several contexts, particularly focusing on its antibacterial and antimalarial properties.
Antibacterial Activity
Research indicates that glycine derivatives, including this compound, exhibit significant antibacterial properties. In a comparative study, glycine derivatives demonstrated higher antibacterial activity against various strains of bacteria, including E. coli and Staphylococcus aureus. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Table 1: Biological Activity Against Bacterial Strains
| Compound | Bacterial Strain | IC50 (μM) |
|---|---|---|
| This compound | E. coli | 196 ± 44 |
| N-Boc-Valine | PfIspE | 61 ± 7 |
| L-Tyrosine | E. coli | 200 ± 35 |
Antimalarial Activity
This compound has also shown promising antimalarial activity. It is particularly effective against Plasmodium falciparum, with studies reporting an IC50 value of approximately 5.1 μM. This positions it among the first inhibitors of PfIspE to demonstrate both enzymatic inhibition and antimalarial properties .
The biological mechanisms underlying the activity of this compound involve:
- Enzyme Inhibition : The compound inhibits key enzymes involved in bacterial and parasitic metabolism.
- Membrane Disruption : It may disrupt bacterial membranes, leading to increased permeability and eventual cell lysis.
- Competitive Binding : For antimalarial effects, it competes with natural substrates at active sites on enzymes critical for parasite survival.
Case Study 1: Antibacterial Efficacy
In a controlled study published in 2021, researchers evaluated the antibacterial efficacy of various glycine derivatives, including this compound. The study highlighted its effectiveness against multidrug-resistant strains of E. coli, suggesting potential for development as a therapeutic agent .
Case Study 2: Antimalarial Properties
A separate investigation focused on the antimalarial properties of this compound revealed its capability to inhibit PfIspE effectively. The study utilized both in vitro assays and in vivo models, demonstrating significant reductions in parasitemia levels when treated with this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
